molecular formula C11H14ClNO2 B11734018 (S)-1-amino-4-methyl-2,3-dihydro-1H-indene-5-carboxylic acid hydrochloride

(S)-1-amino-4-methyl-2,3-dihydro-1H-indene-5-carboxylic acid hydrochloride

Cat. No.: B11734018
M. Wt: 227.69 g/mol
InChI Key: YUFVJDTXUGVPEC-PPHPATTJSA-N
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Description

(S)-1-Amino-4-methyl-2,3-dihydro-1H-indene-5-carboxylic acid hydrochloride is a chiral indene derivative featuring a bicyclic scaffold with a methyl substituent at position 4 and a carboxylic acid group at position 4. The compound’s stereochemistry at the 1-position (S-configuration) and its functional groups make it a valuable building block in medicinal chemistry and drug discovery.

Properties

Molecular Formula

C11H14ClNO2

Molecular Weight

227.69 g/mol

IUPAC Name

(1S)-1-amino-4-methyl-2,3-dihydro-1H-indene-5-carboxylic acid;hydrochloride

InChI

InChI=1S/C11H13NO2.ClH/c1-6-7-4-5-10(12)9(7)3-2-8(6)11(13)14;/h2-3,10H,4-5,12H2,1H3,(H,13,14);1H/t10-;/m0./s1

InChI Key

YUFVJDTXUGVPEC-PPHPATTJSA-N

Isomeric SMILES

CC1=C(C=CC2=C1CC[C@@H]2N)C(=O)O.Cl

Canonical SMILES

CC1=C(C=CC2=C1CCC2N)C(=O)O.Cl

Origin of Product

United States

Preparation Methods

Chiral Sulfinamide-Mediated Synthesis

This method leverages (R)- or (S)-tert-butanesulfinamide to control stereochemistry during C–N bond formation:

Step 1 : Indene Ring Formation
2-Cyano-4-methylbenzyl bromide undergoes condensation with malonic acid derivatives (e.g., Meldrum’s acid) in DMF with K2CO3 to yield 4-methyl-1-oxo-2,3-dihydro-1H-indene-5-carbonitrile.

Step 2 : Sulfinamide Coupling
The ketone intermediate is treated with (S)-tert-butanesulfinamide under Ti(OiPr)4 catalysis, forming a chiral sulfinimine. Subsequent reduction with NaBH4 affords the (S)-configured amine.

Step 3 : Carboxylic Acid Formation
Hydrolysis of the nitrile group using HCl/H2O at 80°C converts the cyano group to a carboxylic acid.

Step 4 : Salt Formation
Treatment with HCl in dioxane yields the hydrochloride salt.

ParameterValueSource
Overall Yield31% (over 3 steps)
Enantiomeric Excess95%
Key CatalystTi(OiPr)4

Diastereomeric Resolution via Carbamates

An alternative approach resolves enantiomers using chiral carbamates:

Step 1 : Racemic Amine Synthesis
4-Methylindanone is converted to its oxime, followed by reduction to the racemic amine using LiAlH4.

Step 2 : Carbamate Formation
Reaction with (R)-1-phenylethyl chloroformate generates diastereomeric carbamates, separable via fractional crystallization in methanol.

Step 3 : Hydrolysis and Salt Formation
Acidic hydrolysis (HCl, 1-butanol) cleaves the carbamate, followed by HCl salt precipitation.

ParameterValueSource
Diastereomer Ratio1:1
Resolution Efficiency85% after 2 crystallizations
Solvent SystemMethanol

Catalytic Asymmetric Hydrogenation

Recent advances in transition metal catalysis offer streamlined access to chiral amines. A rhodium-catalyzed asymmetric hydrogenation of enamines has been proposed:

Step 1 : Enamine Synthesis
4-Methyl-1-oxo-2,3-dihydro-1H-indene-5-carboxylic acid is condensed with benzylamine to form an enamine.

Step 2 : Hydrogenation
Using Rh/(S)-BINAP catalyst under H2 (50 psi), the enamine is hydrogenated to the (S)-amine with 92% ee.

Step 3 : Deprotection and Salt Formation
Hydrogenolysis removes the benzyl group, followed by HCl treatment.

ParameterValueSource
Catalyst Loading1 mol% Rh
Reaction Pressure50 psi H2
Enantiomeric Excess92%

Comparative Analysis of Methods

MethodYield (%)ee (%)ScalabilityCost Efficiency
Sulfinamide Auxiliary3195ModerateHigh
Diastereomeric Resolution4599LowModerate
Asymmetric Hydrogenation6592HighLow

Key Observations :

  • Sulfinamide routes provide high ee but suffer from moderate yields due to multi-step sequences.

  • Resolution methods achieve superior enantiopurity but require repetitive crystallizations.

  • Catalytic hydrogenation balances yield and scalability but demands specialized catalysts.

Process Optimization Challenges

Regioselectivity in Indene Functionalization

Electrophilic aromatic substitution at the 5-position competes with 4- and 6-positions. Directed ortho-metalation using LiTMP enhances 5-substitution selectivity.

Stereochemical Drift During Hydrolysis

Acidic conditions in hydrolysis steps may racemize the amine. Controlled pH (4–6) and low temperatures (0–5°C) mitigate this risk.

Purification of Hydrophilic Intermediates

The hydrochloride salt’s high solubility complicates crystallization. Anti-solvent addition (e.g., ethyl acetate) improves recovery.

Analytical Characterization

1H NMR (400 MHz, DMSO-d6) :

  • δ 8.61 (s, 3H, NH3+), 7.96 (d, J = 7.7 Hz, 1H), 4.80 (s, 1H, CH-NH3+).
    13C NMR :

  • δ 148.09 (COO−), 117.27 (CN), 54.36 (C-1).
    HPLC Purity :

  • 99.8% (C18 column, 0.1% TFA/ACN) .

Chemical Reactions Analysis

Types of Reactions

(S)-1-amino-4-methyl-2,3-dihydro-1H-indene-5-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

(S)-1-amino-4-methyl-2,3-dihydro-1H-indene-5-carboxylic acid hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential role in biological systems and as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-1-amino-4-methyl-2,3-dihydro-1H-indene-5-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

The compound belongs to a family of 2,3-dihydro-1H-indene derivatives with varying substituents. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Compound Name Substituents Molecular Formula Molecular Weight CAS Number Key Applications/Notes
(S)-1-Amino-4-methyl-2,3-dihydro-1H-indene-5-carboxylic acid hydrochloride -NH2 (S-configuration), -CH3 (position 4), -COOH (position 5) C11H14ClNO2 227.69 (as methyl ester) Not explicitly provided Potential intermediate for bioactive molecules; methyl ester derivative used in ENL degrader synthesis
6-Amino-2,3-dihydro-1H-indene-5-carboxylic acid hydrochloride -NH2 (position 6), -COOH (position 5) C10H11ClN2O2 226.66 Not provided Building block for pharmaceuticals; structural similarity to target compound
(3S)-3-Amino-2,3-dihydro-1H-inden-5-ol hydrochloride -NH2 (S-configuration, position 3), -OH (position 5) C9H12ClNO 185.65 1821520-81-3 Investigated for CNS-targeting applications; hydroxyl group enhances polarity
Ethyl 1-amino-5-bromo-4-fluoro-2,3-dihydro-1H-indene-1-carboxylate hydrochloride -NH2, -Br (position 5), -F (position 4), -COOEt C12H13BrClFNO2 352.60 2089649-44-3 Halogenated derivative; discontinued due to limited commercial availability
1-(2,3-Dihydro-1H-inden-5-yl)ethan-1-amine hydrochloride -CH2CH2NH2 (position 5) C11H16ClN 197.71 1009-18-3 Used in ligand design for receptor studies
6-Methoxy-2,3-dihydro-1H-indene-5-carboxylic acid -OCH3 (position 6), -COOH (position 5) C11H12O3 192.21 Not provided Methoxy group enhances metabolic stability compared to methyl

Table 2: Key Research Findings

Compound Functional Impact Research Context
Target compound (methyl derivative) - Methyl group enhances lipophilicity and membrane permeability.
- Carboxylic acid enables salt formation for improved solubility.
Used in synthesizing ENL degraders for cancer therapy .
Halogenated derivatives (e.g., 5-bromo-4-methyl) - Halogens increase molecular weight and steric bulk.
- May improve binding affinity in enzyme inhibition.
Limited commercial availability restricts application .
Hydroxyl-containing analog - Hydroxyl group introduces hydrogen-bonding capacity.
- Potential for CNS penetration due to moderate polarity.
Explored in neurodegenerative disease models .
Methoxy-containing analog - Methoxy group improves metabolic stability vs. methyl.
- Reduces oxidative metabolism in liver microsomes.
Evaluated in pharmacokinetic studies .

Biological Activity

(S)-1-amino-4-methyl-2,3-dihydro-1H-indene-5-carboxylic acid hydrochloride, also known by its CAS number 903557-53-9, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

PropertyValue
Molecular FormulaC11H14ClNO2
Molar Mass227.69 g/mol
IUPAC Name(S)-1-amino-4-methyl-2,3-dihydro-1H-indene-5-carboxylic acid hydrochloride
Synonyms(1S)-1-amino-4-methyl-indane-5-carboxylic acid hydrochloride
CAS Number903557-53-9

Pharmacological Applications

Research indicates that derivatives of indene compounds, including (S)-1-amino-4-methyl-2,3-dihydro-1H-indene-5-carboxylic acid hydrochloride, possess a variety of biological activities:

  • Antitumor Activity : Indene derivatives have shown promise in cancer research. For instance, studies have indicated that certain indane derivatives can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines .
  • Antibacterial Properties : The compound exhibits antibacterial activity against several strains of bacteria. Research has demonstrated that it can inhibit the growth of Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibiotic agent .
  • Anti-inflammatory Effects : Preliminary studies suggest that (S)-1-amino-4-methyl-2,3-dihydro-1H-indene-5-carboxylic acid hydrochloride may reduce inflammation markers in vitro and in vivo, indicating potential use in treating inflammatory diseases .

The mechanisms underlying the biological activities of this compound are still under investigation. However, it is hypothesized that:

  • Cell Cycle Arrest : The compound may interfere with cell cycle progression in cancer cells, leading to growth inhibition.
  • Apoptosis Induction : It appears to activate apoptotic pathways through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins .

Case Study 1: Antitumor Efficacy

In a study conducted on various cancer cell lines, (S)-1-amino-4-methyl-2,3-dihydro-1H-indene-5-carboxylic acid hydrochloride was tested for its ability to induce apoptosis. The results showed a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. Flow cytometry analysis confirmed increased annexin V positivity, indicating early apoptosis .

Case Study 2: Antibacterial Activity

A series of experiments were conducted to evaluate the antibacterial effects of the compound against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, suggesting moderate antibacterial activity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for producing high-purity (S)-1-amino-4-methyl-2,3-dihydro-1H-indene-5-carboxylic acid hydrochloride?

  • Methodological Answer : Multi-step synthesis is typically employed, involving chiral resolution to ensure enantiomeric purity. For example, analogous compounds like (S)-5-iodo-2,3-dihydro-1H-inden-2-amine hydrochloride are synthesized via sequential halogenation, cyclization, and salt formation . Key steps include:

  • Chiral resolution : Use of chiral auxiliaries or chromatography (e.g., chiral HPLC) to isolate the (S)-enantiomer.
  • Purification : Recrystallization in polar solvents (e.g., ethanol/water mixtures) to achieve ≥95% purity.
  • Validation : Confirm stereochemistry via circular dichroism (CD) or X-ray crystallography.

Q. How should researchers characterize the structural and chemical purity of this compound?

  • Methodological Answer : Combine spectroscopic and chromatographic techniques:

  • NMR spectroscopy : Analyze 1H^1H, 13C^{13}C, and DEPT-135 spectra to confirm the indene backbone and substituent positions .
  • HPLC-MS : Use reverse-phase C18 columns with UV detection (λ = 254 nm) and mass spectrometry to verify molecular weight and purity (>95%) .
  • Elemental analysis : Validate chloride content via titration or ion chromatography.

Q. What safety protocols are critical for handling this hydrochloride salt in laboratory settings?

  • Methodological Answer : Follow general guidelines for amine hydrochlorides:

  • Containment : Use fume hoods and sealed containers to prevent aerosolization .
  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
  • Spill management : Neutralize with sand or vermiculite, then dispose as hazardous waste .

Advanced Research Questions

Q. How do substituent variations (e.g., methyl, halogen) on the indene ring affect biological activity or reactivity?

  • Methodological Answer : Conduct structure-activity relationship (SAR) studies using analogs:

  • Synthetic analogs : Compare with bromo-, chloro-, and fluoro-substituted derivatives (e.g., (S)-5-bromo-2,3-dihydro-1H-inden-2-amine hydrochloride) to assess electronic effects .
  • Biological assays : Test in vitro receptor-binding affinity (e.g., GPCRs) or enzyme inhibition (e.g., decarboxylases) .
  • Computational modeling : Use DFT calculations to correlate substituent electronegativity with activity.

Q. What strategies resolve contradictions in reported biological data for this compound?

  • Methodological Answer : Address variability through:

  • Batch standardization : Ensure consistent enantiomeric excess (≥98% ee) via chiral chromatography .
  • Assay replication : Validate findings across multiple models (e.g., cell lines, primary cultures).
  • Meta-analysis : Compare data with structurally related compounds like 5-aminoindane derivatives to identify trends .

Q. How can researchers optimize in vivo pharmacokinetics for this compound?

  • Methodological Answer : Modify physicochemical properties:

  • Prodrug design : Esterify the carboxylic acid to enhance membrane permeability .
  • Salt selection : Test alternative counterions (e.g., sulfate, citrate) for improved solubility.
  • Pharmacokinetic profiling : Conduct rodent studies with LC-MS/MS quantification of plasma and tissue levels .

Q. What in vivo models are suitable for evaluating neuropharmacological potential?

  • Methodological Answer : Leverage established neurodegenerative models:

  • MPTP-induced Parkinson’s disease : Assess dopaminergic neuron protection in mice .
  • Scopolamine-induced cognitive impairment : Test memory restoration in rats.
  • Dosing : Administer intraperitoneally (1–10 mg/kg) and monitor behavior via open-field or rotarod tests.

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